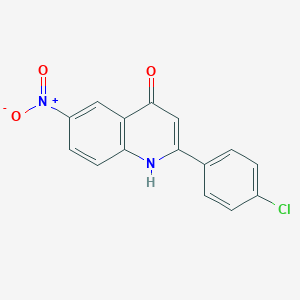

2-(4-Chlorophenyl)-6-nitroquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve detailing any known reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical and Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility in various solvents, and spectral properties (UV/Vis, IR, NMR, etc.) .Scientific Research Applications

Prodrug Systems and Reductive Activation

2-Aryl-5-nitroquinolines, similar to 2-(4-Chlorophenyl)-6-nitroquinolin-4-ol, have been synthesized as potential prodrug systems for bioreductive activation. These compounds demonstrate a capacity for introduction of various substituents, facilitating studies in fluorescent drug models and their fragmentation upon reduction, indicating their potential in targeted drug delivery systems (Couch et al., 2008).

Aerobic Degradation Pathways

Studies on related compounds, such as 2-chloro-4-nitroaniline, reveal novel aerobic degradation pathways by bacterial strains, providing insights into bioremediation strategies for nitroaromatic pollutants. This research highlights the environmental applications of understanding the metabolic pathways and enzymes involved in the degradation of chloro- and nitro-substituted compounds (Khan et al., 2013).

Antibacterial Properties

Research into 8-nitrofluoroquinolone derivatives showcases the antibacterial potential of nitro-substituted quinolines. This work emphasizes the synthesis of novel compounds with potent activity against gram-positive and gram-negative bacterial strains, underlying the importance of structural modifications to enhance antibacterial efficacy (Al-Hiari et al., 2007).

Anticancer Applications

Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines have been developed with a focus on anticancer properties. These compounds show promising antiproliferative activity against various cancer cell lines, highlighting the potential of nitro-substituted quinolines in cancer therapy (Chauhan et al., 2015).

Ethylene Polymerization Catalysis

Studies on 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides demonstrate their utility in ethylene polymerization, offering insights into the role of nitro groups in influencing catalytic activity. This research provides a foundation for developing novel catalysts for polymer production processes (Zhang et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been reported to target various enzymes and receptors . The role of these targets is to mediate the biological and pharmacological activities of the compound.

Mode of Action

It is suggested that similar compounds may inhibit spore germination with preventative action

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation . The downstream effects of these pathways could potentially include a reduction in inflammation and other related symptoms.

Pharmacokinetics

A similar compound has been reported to be orally bioavailable and readily penetrates the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.

Result of Action

Similar compounds have been reported to show significant inflammation inhibition

Action Environment

Similar compounds have been reported to be persistent in the environment . This suggests that environmental factors could potentially influence the action and efficacy of the compound.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYNHHKVGXWFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)

![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)

![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)

![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)